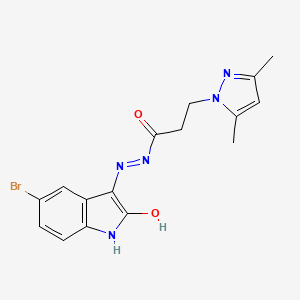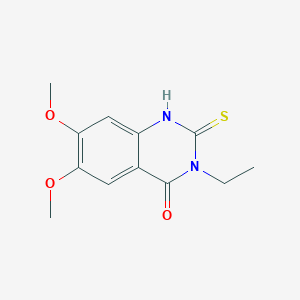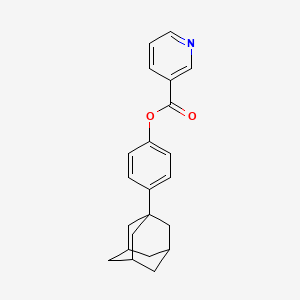![molecular formula C12H18N6O2 B12211538 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol](/img/structure/B12211538.png)
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol is a complex organic compound that features a pyrazolo[5,4-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies have shown that this compound can inhibit certain kinases, which play a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[(4-Morpholinyl(phenyl)methyl]morpholine
- 4-[(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
Uniqueness
Compared to these similar compounds, 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol stands out due to its unique pyrazolo[5,4-d]pyrimidine core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H18N6O2 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
InChI |
InChI=1S/C12H18N6O2/c1-17-10-9(8-14-17)11(18-3-6-20-7-4-18)16-12(15-10)13-2-5-19/h8,19H,2-7H2,1H3,(H,13,15,16) |
InChI Key |
VVMOTSSMPGKYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCCO)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12211458.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12211470.png)
![(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12211471.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B12211473.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B12211482.png)
![3-(3,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine](/img/structure/B12211497.png)
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12211502.png)

![N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211509.png)


![ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B12211526.png)
![4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12211528.png)
![(2E)-2-[(dimethylamino)methylene]-4-methylcyclohexanone hydrochloride](/img/structure/B12211536.png)
